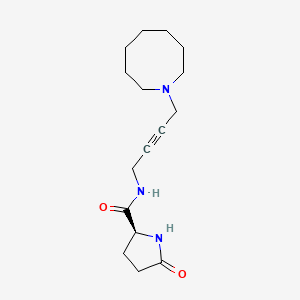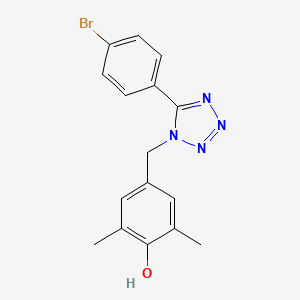
Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenol, 4-((5-(4-bromofenil)-1H-tetrazol-1-il)metil)-2,6-dimetil- es un compuesto orgánico complejo que presenta un grupo fenol sustituido con un grupo bromofenil-tetrazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Fenol, 4-((5-(4-bromofenil)-1H-tetrazol-1-il)metil)-2,6-dimetil- normalmente implica múltiples pasos. Un método común es la reacción de acoplamiento de Suzuki–Miyaura, que se utiliza ampliamente para formar enlaces carbono-carbono. Esta reacción implica el acoplamiento de un ácido bórico con un haluro en presencia de un catalizador de paladio . Las condiciones de reacción son generalmente suaves y se pueden realizar en disolventes acuosos u orgánicos.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reacciones de acoplamiento de Suzuki–Miyaura a gran escala, utilizando reactores automatizados para garantizar la coherencia y la eficiencia. El uso de reactivos y disolventes ambientalmente benignos también se enfatiza para minimizar el impacto ambiental .
Análisis De Reacciones Químicas
Tipos de reacciones
Fenol, 4-((5-(4-bromofenil)-1H-tetrazol-1-il)metil)-2,6-dimetil- puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo fenol puede oxidarse para formar quinonas.
Reducción: El grupo bromofenil puede reducirse para formar el derivado fenil correspondiente.
Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos en presencia de un catalizador adecuado.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan a menudo agentes reductores como el hidruro de aluminio y litio o el gas hidrógeno en presencia de un catalizador de paladio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo fenol produce quinonas, mientras que la reducción del grupo bromofenil produce derivados fenil .
Aplicaciones Científicas De Investigación
Fenol, 4-((5-(4-bromofenil)-1H-tetrazol-1-il)metil)-2,6-dimetil- tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como sonda bioquímica debido a sus características estructurales únicas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y nanomateriales.
Mecanismo De Acción
El mecanismo de acción de Fenol, 4-((5-(4-bromofenil)-1H-tetrazol-1-il)metil)-2,6-dimetil- implica su interacción con objetivos moleculares específicos. El grupo bromofenil-tetrazol puede interactuar con diversas enzimas y receptores, modulando su actividad. El grupo fenol también puede participar en enlaces de hidrógeno y otras interacciones no covalentes, lo que influye en la actividad biológica del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Fenol, 4-bromo-: Similar en estructura pero carece del grupo tetrazol.
Fenol, 2,6-dimetil-: Similar en estructura pero carece del grupo bromofenil-tetrazol.
4-Bromofenil-tetrazol: Contiene el grupo bromofenil-tetrazol pero carece del grupo fenol.
Singularidad
Fenol, 4-((5-(4-bromofenil)-1H-tetrazol-1-il)metil)-2,6-dimetil- es único debido a la combinación del grupo fenol con el grupo bromofenil-tetrazol. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones .
Propiedades
Número CAS |
104186-20-1 |
|---|---|
Fórmula molecular |
C16H15BrN4O |
Peso molecular |
359.22 g/mol |
Nombre IUPAC |
4-[[5-(4-bromophenyl)tetrazol-1-yl]methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C16H15BrN4O/c1-10-7-12(8-11(2)15(10)22)9-21-16(18-19-20-21)13-3-5-14(17)6-4-13/h3-8,22H,9H2,1-2H3 |
Clave InChI |
XIWVPSOJHXCXDB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)CN2C(=NN=N2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


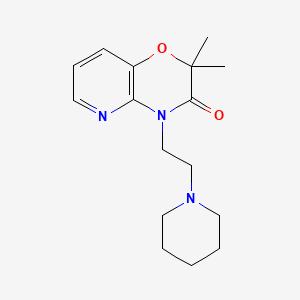
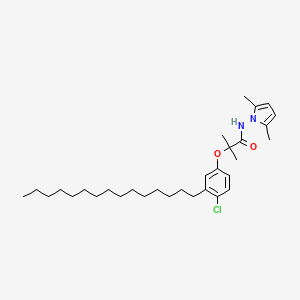
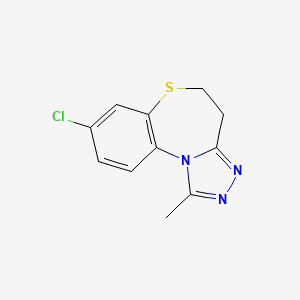
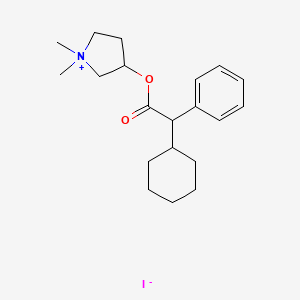


![3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid](/img/structure/B12733431.png)
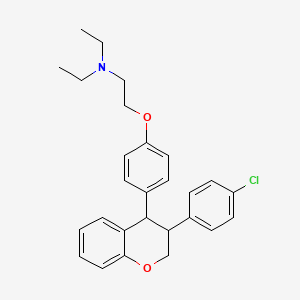
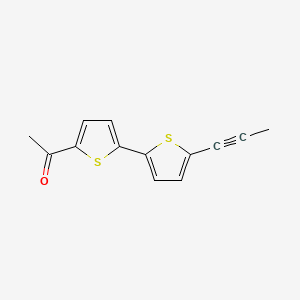
![9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12733447.png)
![9-(2-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12733451.png)

